2-Methyl-3,3,4,4-tetrafluoro-2-butanol
Overview
Description
2-Methyl-3,3,4,4-tetrafluoro-2-butanol is an organic compound with the molecular formula C5H8F4O and a molecular weight of 160.1100 g/mol . It is also known by other names such as 2,2,3,3-tetrafluoro-1,1-dimethylpropanol . This compound is characterized by the presence of four fluorine atoms and a hydroxyl group attached to a butanol backbone, making it a fluorinated alcohol.
Preparation Methods
The synthesis of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol typically involves the fluorination of suitable precursors. One common method is the reaction of 2-methyl-2-butanol with fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Methyl-3,3,4,4-tetrafluoro-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or other reduced products using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters in the presence of catalysts like sulfuric acid (H2SO4).
Scientific Research Applications
2-Methyl-3,3,4,4-tetrafluoro-2-butanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential use in biological systems due to its unique fluorinated structure, which can influence biological activity and interactions.
Medicine: Fluorinated alcohols like this compound are investigated for their potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This can influence the compound’s biological activity and its ability to modulate enzymatic pathways.
Comparison with Similar Compounds
2-Methyl-3,3,4,4-tetrafluoro-2-butanol can be compared with other fluorinated alcohols such as:
2,2,3,3-Tetrafluoro-1,4-butanediol: This compound has a similar fluorinated structure but with two hydroxyl groups, making it more hydrophilic.
2,2,3,3-Tetrafluoro-1,1-dimethylpropanol: This is another name for this compound, highlighting its structural similarity.
2,2,3,3-Tetrafluoropropanol: A shorter chain fluorinated alcohol with different physical and chemical properties.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the presence of a single hydroxyl group, which imparts distinct reactivity and applications compared to other fluorinated alcohols.
Properties
IUPAC Name |
3,3,4,4-tetrafluoro-2-methylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F4O/c1-4(2,10)5(8,9)3(6)7/h3,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMPMCXQKBZXGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022283 | |
Record name | 2-Methyl-3,3,4,4-tetrafluoro-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29553-26-2 | |
Record name | 3,3,4,4-Tetrafluoro-2-methyl-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29553-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3,3,4,4-tetrafluoro-2-butanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029553262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29553-26-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86110 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-3,3,4,4-tetrafluoro-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,4,4-tetrafluoro-2-methylbutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYL-3,3,4,4-TETRAFLUORO-2-BUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XK3480CJR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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